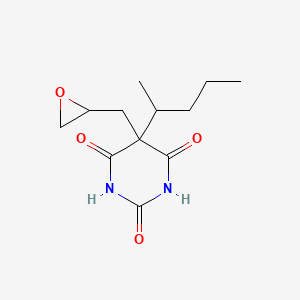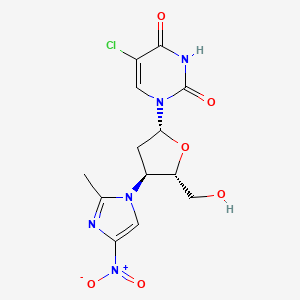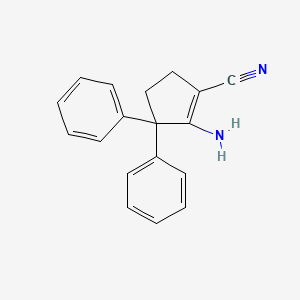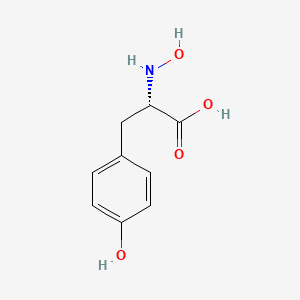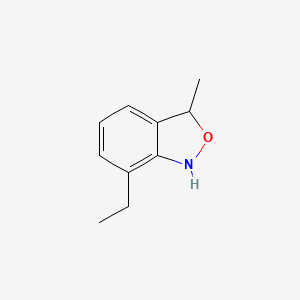
Methanesulfonamide, N-(2-bromoallyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(2-bromoallyl)- is an organosulfur compound with the molecular formula C4H8BrNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-(2-bromoallyl)- can be synthesized through the reaction of methanesulfonamide with 2-bromoallyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The process would likely involve optimization of reaction parameters to maximize yield and purity, along with purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form an allyl sulfonamide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Elimination: Formation of allyl sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or sulfides.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: The parent compound without the 2-bromoallyl group.
N-(2-Chloroallyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Iodoallyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methanesulfonamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making it a valuable compound for targeted applications in synthesis and medicinal chemistry .
Propiedades
Número CAS |
102280-88-6 |
|---|---|
Fórmula molecular |
C4H8BrNO2S |
Peso molecular |
214.08 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)methanesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3 |
Clave InChI |
DJALIWHBNKIYSN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


